N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide
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Description
“N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide” is a compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . This compound is structurally similar to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved via many different methods of synthetic strategies . For instance, one common method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . In the case of thiophene derivatives, the synthesis often involves three successive direct lithiations and a bromination reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C22H19N3O2S .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Future Directions
Quinoxaline derivatives have shown a wide variety of applications including agrochemical and pharmaceutical fields . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent studies . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Properties
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2S/c20-11-7-8-13(22-18(24)16-6-3-9-26-16)12(10-11)17-19(25)23-15-5-2-1-4-14(15)21-17/h1-10H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYLWAZXLYPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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